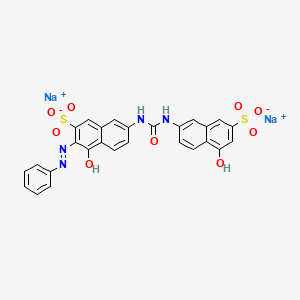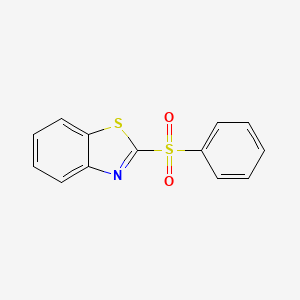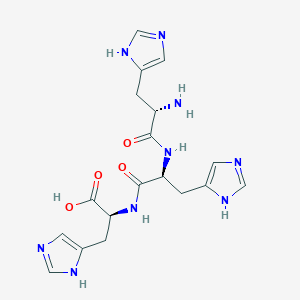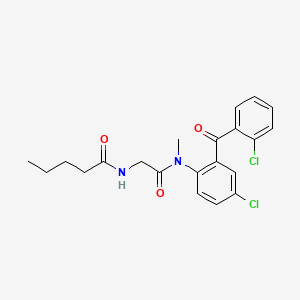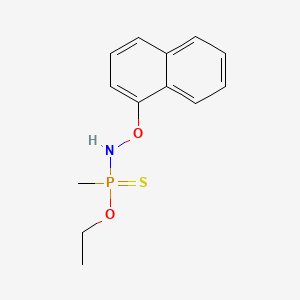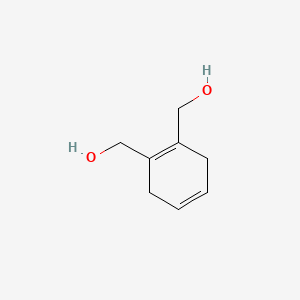
1,4-Cyclohexadiene-1,2-dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexadiene-1,2-dimethanol is an organic compound with the molecular formula C₈H₁₂O₂ It is a derivative of cyclohexadiene, featuring two hydroxymethyl groups attached to the 1 and 2 positions of the cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Cyclohexadiene-1,2-dimethanol can be synthesized through several methods. One common approach involves the selective hydrogenation of benzene derivatives. For example, the hydrogenation of benzene-1,2-dimethanol using palladium or copper-based catalysts under controlled temperature and pressure conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation processes. The reaction parameters, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Cyclohexadiene-1,2-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxymethyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields cyclohexane derivatives.
Substitution: Forms ethers or esters depending on the reagents used
Applications De Recherche Scientifique
1,4-Cyclohexadiene-1,2-dimethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,4-Cyclohexadiene-1,2-dimethanol involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Cyclohexadiene: Lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.
Cyclohexane-1,2-dimethanol: Saturated analog with different reactivity and stability.
1,4-Cyclohexadiene-1,2-dicarboxylic acid: Contains carboxylic acid groups instead of hydroxymethyl groups, leading to different chemical properties.
Uniqueness
1,4-Cyclohexadiene-1,2-dimethanol is unique due to the presence of both hydroxymethyl groups and the diene structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
65774-75-6 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)cyclohexa-1,4-dien-1-yl]methanol |
InChI |
InChI=1S/C8H12O2/c9-5-7-3-1-2-4-8(7)6-10/h1-2,9-10H,3-6H2 |
Clé InChI |
SZDVWAKBTYNAOK-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC(=C1CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


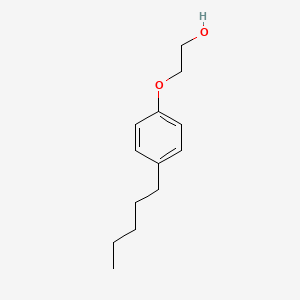

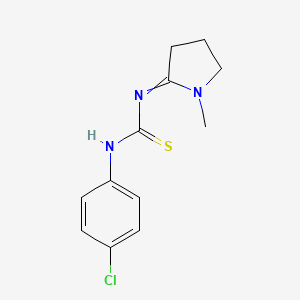
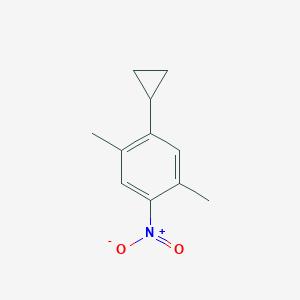
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)

![2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14488106.png)
